卡波品红

描述

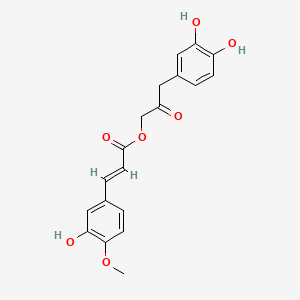

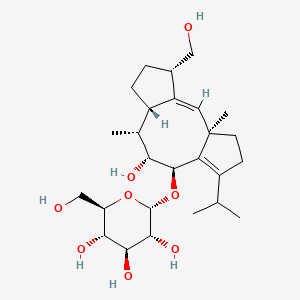

Carbol-Fuchsin is a mixture of phenol and basic fuchsin . It is used in bacterial staining procedures, particularly for staining mycobacteria due to its affinity for the mycolic acids found in their cell membranes . It forms a yellow-brown compound in the presence of acid .

Synthesis Analysis

Carbol-Fuchsin is a mixture of phenol and basic fuchsin . The staining method using Carbol-Fuchsin, known as the Ziehl-Neelsen staining method, involves applying the Carbol-Fuchsin solution to the specimen and heating it. This heating process accelerates the rate at which the fuchsin dye is absorbed and thus also that of the formation of the mycolate-fuchsin complex in the cell wall .

Molecular Structure Analysis

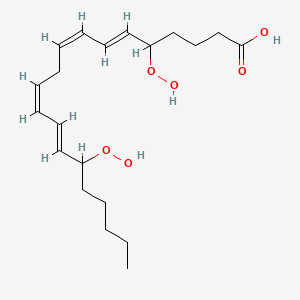

The molecular formula of Carbol-Fuchsin is C26H25N3O·HCl . It has a molar mass of 351.9 g/mol .

Chemical Reactions Analysis

Carbol-Fuchsin is used as the primary stain dye to detect acid-fast bacteria because it is more soluble in the cells’ wall lipids than in the acid alcohol . If the bacteria are acid-fast, they will retain the initial red color of the dye because they can resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) .

Physical And Chemical Properties Analysis

Carbol-Fuchsin is a basic dye which forms a yellow-brown compound in the presence of acid . It is mainly required for the staining of mycobacteria .

科学研究应用

抗酸杆菌染色

卡波品红常用于抗酸杆菌的染色,因为它对它们细胞膜中的分枝酸具有亲和力 . 这使其成为齐-尼尔森染色(一种鉴别染色)中的关键组成部分 .

结核菌的展示

基尼翁卡波品红用于染色含有结核杆菌的甲醛固定标本的石蜡切片。 它特别适用于结核菌(结核分枝杆菌)的展示 .

抗酸菌的调查

齐-尼尔森卡波品红溶液用于齐-尼尔森热染色,用于抗酸菌(AFB)的显微镜检查。 抗酸菌的细胞壁含有大量蜡和脂类,因此只能非常缓慢地吸收染料 .

染料的光催化降解

卡波品红染料已被用于光催化降解研究。 例如,合成了 Fe2−xCuxZr2−xWxO7 纳米粒子,并将其用作彩色水修复中的光催化剂 . 降解效率与掺杂剂浓度成正比 .

水净化

卡波品红已被用于水净化过程的研究。 在一项研究中,ZrO2-PANI 纳米复合材料被用于卡波品红染料的光催化降解。 制备的聚合催化剂是多孔的,具有高表面积和可调谐的带隙,并且发现它们非常持久且快速,可以通过高级氧化过程进行水净化过程 .

光降解研究

卡波品红已被用于光降解研究。 在一项此类研究中,检查了不同的参数,包括平衡时间、催化剂用量、溶液 pH 值和卡波品红浓度 .

作用机制

Target of Action

Carbol Fuchsin, also known as Carbol-Fuchsin or Carbol-Fuchsin [USAN], is primarily used in bacterial staining procedures . Its primary targets are mycobacteria , as it has an affinity for the mycolic acids found in their cell membranes .

Mode of Action

Carbol Fuchsin operates by staining acid-fast bacteria. It is more soluble in the cells’ wall lipids than in the acid alcohol . When the smear is stained with Carbol Fuchsin, it solubilizes the lipoidal material present in the Mycobacterial cell wall . The application of heat further allows Carbol Fuchsin to penetrate through the lipoidal wall and enter into the cytoplasm .

Biochemical Pathways

The biochemical pathway involved in the action of Carbol Fuchsin is the staining of mycobacteria. The waxy walls of mycobacteria help in retaining the dye within cells . The high concentration of phenol in the Kinyoun Carbol Fuchsin facilitates penetration of the stain, and allows retention in the cell wall even after exposure to decolorizers .

Result of Action

The result of Carbol Fuchsin’s action is the staining of mycobacteria. If the bacteria are acid-fast, they will retain the initial red color of the dye because they are able to resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) . This makes the bacteria stand out as brilliant red against the blue background of the counterstain .

Action Environment

The action of Carbol Fuchsin is influenced by the environment in which it is used. The staining process requires heat, which helps Carbol Fuchsin penetrate the cell wall . Additionally, the presence of acid alcohol as a decolorizer plays a crucial role in the staining process . The effectiveness of Carbol Fuchsin can also be influenced by the concentration of the stain .

安全和危害

未来方向

Carbol-Fuchsin is commonly used in the staining of mycobacteria because it has an affinity for the mycolic acids found in their cell membranes . It is a component of Ziehl–Neelsen stain, a differential stain . Additionally, it can be used for the staining of bacterial spores . Carbol-Fuchsin is also used as a topical antiseptic and antifungal .

属性

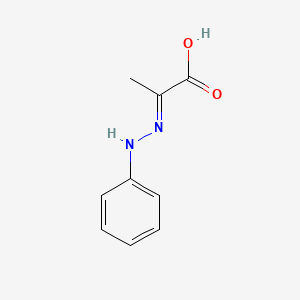

IUPAC Name |

4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16+,23-19?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLHRDBTVSZCBS-UVJJDBRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC=C(C=C2)N)/C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8052-17-3, 4197-24-4 | |

| Record name | Carbol-Fuchsin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does carbol fuchsin interact with acid-fast bacteria like Mycobacterium tuberculosis to enable their visualization?

A1: Carbol fuchsin's effectiveness in staining acid-fast bacteria stems from its affinity for mycolic acids present in their cell walls [, , ]. Mycolic acids are waxy, hydrophobic substances that render these bacteria resistant to decolorization by acid alcohol, hence the term "acid-fast". The phenol in carbol fuchsin acts as a mordant, enhancing the dye's penetration into the bacterial cell wall and binding to the mycolic acids [, ]. This strong binding allows the bacteria to retain the dye even after the decolorization step, making them visible under a microscope against a contrasting background. [, , ]

Q2: Beyond Mycobacterium tuberculosis, what other microorganisms can be visualized using carbol fuchsin staining?

A2: While primarily recognized for its role in detecting Mycobacterium tuberculosis, carbol fuchsin staining can also help visualize other acid-fast organisms, including:* Nocardia species []* Cryptosporidium oocysts [, ] * Isospora oocysts []

Q3: What is the molecular formula and weight of basic fuchsin, the key component of carbol fuchsin?

A3: Basic fuchsin is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsin []. The molecular formula and weight vary slightly depending on the specific component: * Rosaniline: C20H21N3Cl (339.85 g/mol) * Pararosaniline: C19H19N3Cl (323.82 g/mol) * Magenta II and New fuchsin have slightly different structures and molecular weights.

Q4: How does the concentration of carbol fuchsin impact its staining efficacy in acid-fast staining procedures?

A4: Studies have shown that using a carbol fuchsin concentration lower than the standard 1% can significantly reduce the sensitivity of the Ziehl-Neelsen staining method [, ]. In particular, the World Health Organization's recommendation of 0.3% carbol fuchsin has been challenged due to its lower sensitivity compared to the standard 1% concentration [, ].

Q5: What are the implications of carbol fuchsin storage conditions on its staining quality?

A5: Research indicates that the quality of carbol fuchsin can degrade over time and improper storage can accelerate this process [, ]. Laboratories are advised to use freshly prepared solutions or ensure proper storage to maintain the quality and effectiveness of the stain. Factors that can influence carbol fuchsin stability include exposure to light, temperature variations, and contamination [].

Q6: Can carbol fuchsin be used to stain microorganisms directly in sputum containers?

A6: Yes, a modified staining technique by Selvakumar et al. demonstrated that centrifuged sputum deposits in containers can be directly stained with carbol fuchsin []. This method, shown to be comparable in sensitivity and specificity to traditional smear preparation [], offers a potentially safer alternative by reducing the risk of aerosol generation during smear preparation [].

Q7: What are the safety concerns associated with phenol, a component of carbol fuchsin?

A7: Phenol is corrosive and toxic [, ]. Direct contact with phenol can irritate and burn the skin and eyes, and inhalation can irritate the respiratory tract [, ]. Therefore, handling carbol fuchsin requires caution and appropriate safety measures, including personal protective equipment such as gloves and eye protection [, ].

Q8: Are there safer alternatives to phenol-containing carbol fuchsin for staining acid-fast bacilli?

A8: Research has explored alternatives to mitigate the risks associated with phenol. One study successfully substituted phenol with a commercial dishwashing liquid containing strong grease-cutting agents and citrus extracts []. This modified method showed comparable efficacy to traditional carbol fuchsin in staining acid-fast bacilli while offering a safer and more accessible alternative [].

Q9: Does carbol fuchsin have any applications beyond microbiology?

A9: While primarily known for its use in microbiology, research suggests carbol fuchsin can stain other biological materials. A study highlighted its use in enhancing the detection of poly(d,l-lactide-co-glycolide) (PLG) microspheres in tissue samples []. This application underscores the versatility of carbol fuchsin as a staining agent in different research contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)